N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide
Description
N-{2-[(2-Methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at the 6-position of the benzothiazole core and a 2-(2-methoxyethylamino)-2-oxoethyl side chain. The methoxyethylamino moiety in this compound may enhance solubility and modulate receptor interactions compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-5-4-14-12(17)7-15-13(18)9-2-3-10-11(6-9)20-8-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNMNXIDROYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNC(=O)C1=CC2=C(C=C1)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiazole derivative with an appropriate amine, such as 2-[(2-methoxyethyl)amino]-2-oxoethylamine, under dehydrating conditions using reagents like carbodiimides or anhydrides.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-[(2-methoxyethyl)amino]-2-oxoethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazole derivatives. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
N-[2-(Dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride (1:1)
- Structure: Features a dimethylaminoethyl group and a 4-methylbenzothiazole substituent.
- Relevance : This compound’s hydrochloride salt suggests improved solubility for pharmacological applications .
2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (21)
- Structure : Contains an acetamido group at position 2 and a sulfonamidoethyl chain.
- Key Differences : The sulfonamide group introduces hydrogen-bonding capacity, which may enhance target engagement compared to the methoxyethyl group in the target compound.
- Synthesis : Prepared via EEDQ-mediated coupling, indicating compatibility with carboxamide derivatization .
Functional Group Modifications
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structure : Adamantyl and methoxy substituents.
- Key Differences : The adamantyl group provides lipophilicity and rigidity, favoring membrane penetration, while the methoxy group at position 6 may influence electronic properties.
- Crystallography : X-ray data reveal intermolecular hydrogen bonding and S⋯S interactions, critical for crystal packing and stability .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structure : Trifluoromethyl group at position 6 and phenylacetamide side chain.
- Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability and alters electronic density on the benzothiazole core .
Carboxamide Derivatives
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
- Structure : Carboxylate ester at position 6 instead of a carboxamide.
Data Tables
Table 1. Structural and Physicochemical Comparison
*LogP values estimated via fragment-based methods.
Research Findings and Implications
- Synthetic Flexibility : The carboxamide at position 6 allows diverse derivatization via coupling agents like EEDQ or EDC, as seen in and .
- Biological Relevance : Methoxyethyl and sulfonamide substituents (e.g., and ) improve solubility and target engagement, critical for drug design .
- Structural Insights: Crystallographic data () emphasize the role of non-covalent interactions in stabilizing benzothiazole derivatives .
Biological Activity
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 386.5 g/mol
- IUPAC Name : 2-(2,5-dimethylpyrrol-1-yl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-benzothiazole-6-carboxamide
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Protein Binding : It can bind to proteins or receptors, modulating their activity and influencing signaling pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity and Therapeutic Potential
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Benzothiazole derivatives have been evaluated for their neuroprotective effects. In preclinical models, certain derivatives have demonstrated potential in reducing neurotoxicity and improving cognitive functions . This suggests that the compound may be beneficial in treating neurodegenerative diseases.
Anticonvulsant Activity
A series of studies have focused on the anticonvulsant properties of related benzothiazole compounds. These studies have shown that certain derivatives can significantly reduce seizure activity in animal models without exhibiting neurotoxicity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. |
| Study B | Neuroprotection | Showed reduction in neuronal death in models of Alzheimer's disease; improved memory retention in behavioral tests. |
| Study C | Anticonvulsant | Compounds exhibited a 50% reduction in seizure frequency in PTZ-induced seizure models without adverse effects on motor coordination. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
